

Application Notes and Protocols: In Vivo Imaging of Disease Progression with Cevidoplenib Therapy

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Compound of Interest					
Compound Name:	Cevidoplenib				
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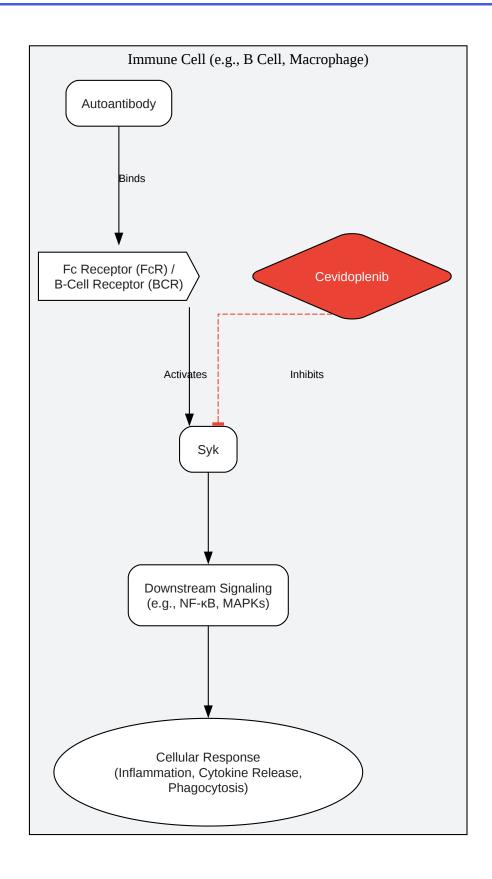
Introduction

Cevidoplenib is an orally administered, selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] [2][3] Syk is a critical mediator of signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2][4][5] By inhibiting Syk, **Cevidoplenib** effectively modulates the activity of B cells and other immune cells, making it a promising therapeutic agent for a range of antibody-mediated autoimmune diseases.[1][4] This document provides detailed application notes and protocols for utilizing in vivo imaging techniques to monitor disease progression and the therapeutic efficacy of **Cevidoplenib** in preclinical models of Immune Thrombocytopenia (ITP), Rheumatoid Arthritis (RA), and Systemic Lupus Erythematosus (SLE).

Mechanism of Action

Cevidoplenib targets the intracellular kinase Syk. In autoimmune diseases, autoantibodies bind to receptors on immune cells, leading to Syk activation and downstream signaling cascades that promote inflammation and tissue damage. **Cevidoplenib** blocks this activation, thereby inhibiting the pathogenic activity of immune cells such as B cells, macrophages, and neutrophils.[2][4][6]





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Caption: Signaling pathway inhibited by Cevidoplenib.



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **Cevidoplenib**.

Table 1: Preclinical Efficacy of Cevidoplenib in Murine Models

Disease Model	Key Endpoint	Vehicle Control	Cevidopleni b Treatment	Percent Improveme nt	Reference
Lupus Nephritis (NZB/W F1 mice)	Proteinuria (mg/dL)	300 ± 50	100 ± 30	67%	[1][4][7]
Anti-dsDNA IgG (U/mL)	8000 ± 1500	3000 ± 800	62.5%	[1][4][7]	
Serum- Transfer Arthritis	Ankle Thickness (mm)	3.5 ± 0.3	2.5 ± 0.2	28.6%	[1][4][7]
Clinical Score (0-4)	3.2 ± 0.4	1.5 ± 0.3	53.1%	[1][4][7]	

Table 2: Phase 2 Clinical Trial Data for Cevidoplenib in Immune Thrombocytopenia (ITP)



Treatment Group	Primary Endpoint	Platelet Response Rate	p-value vs. Placebo	Reference
Placebo	Platelet count ≥30,000/μL and doubled baseline	33%	-	[8][9]
Cevidoplenib (200 mg BID)	Platelet count ≥30,000/μL and doubled baseline	46%	0.504	[8]
Cevidoplenib (400 mg BID)	Platelet count ≥30,000/μL and doubled baseline	64%	0.151	[8][9]

Experimental Protocols for In Vivo Imaging

The following protocols are designed to assess the efficacy of **Cevidoplenib** in preclinical models using non-invasive in vivo imaging.

In Vivo Bioluminescence Imaging of Inflammation in a Murine Model of Rheumatoid Arthritis

This protocol utilizes a transgenic mouse model expressing a luciferase reporter under the control of the NF-kB promoter to visualize inflammation in the joints.

Materials:

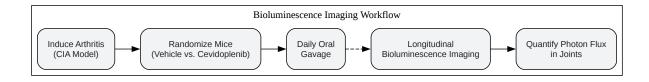
- NF-кВ-luciferase transgenic mice
- Collagen Type II and Complete Freund's Adjuvant (for arthritis induction)
- Cevidoplenib
- Vehicle control (e.g., 0.5% methylcellulose)
- D-luciferin



• In vivo imaging system (e.g., IVIS Spectrum)

Protocol:

- Induction of Arthritis: Induce collagen-induced arthritis (CIA) in NF-κB-luciferase mice according to standard protocols.
- Treatment Groups: Once clinical signs of arthritis appear, randomize mice into two groups:
 - Vehicle control (oral gavage, daily)
 - Cevidoplenib (e.g., 30 mg/kg, oral gavage, daily)
- In Vivo Imaging:
 - Perform baseline imaging before initiating treatment.
 - Image mice longitudinally (e.g., weekly) for the duration of the study.
 - Administer D-luciferin (150 mg/kg, intraperitoneal injection) 10 minutes before imaging.
 - Anesthetize mice and place them in the imaging chamber.
 - Acquire bioluminescence images (ventral and dorsal views).
- Data Analysis:
 - Quantify the bioluminescent signal (photon flux) in the paw regions of interest (ROIs).
 - Compare the signal between the vehicle and Cevidoplenib-treated groups over time. A
 reduction in bioluminescence indicates decreased NF-κB activity and inflammation.





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Caption: Experimental workflow for bioluminescence imaging.

In Vivo Fluorescence Imaging of Platelet Clearance in a Murine Model of ITP

This protocol tracks the survival of fluorescently labeled platelets to assess the impact of **Cevidoplenib** on platelet clearance.

Materials:

- BALB/c mice
- Anti-mouse platelet serum (for ITP induction)
- Cevidoplenib
- Vehicle control
- Fluorescently labeled anti-CD41 antibody (e.g., X-488)
- In vivo fluorescence imaging system

Protocol:

- Induction of ITP: Induce ITP in mice by intraperitoneal injection of anti-platelet serum.
- Treatment Groups:
 - Vehicle control (oral gavage, daily)
 - Cevidoplenib (e.g., 30 mg/kg, oral gavage, daily)
- Platelet Labeling and Imaging:
 - At a designated time point after ITP induction and treatment initiation, inject mice intravenously with a fluorescently labeled anti-CD41 antibody to label circulating platelets.



- Perform whole-body fluorescence imaging at multiple time points (e.g., 0, 1, 4, and 24 hours) post-injection.
- Data Analysis:
 - Quantify the whole-body fluorescence intensity at each time point.
 - Calculate the rate of fluorescence decay, which corresponds to the rate of platelet clearance. A slower decay in the **Cevidoplenib**-treated group indicates reduced platelet clearance.

PET/CT Imaging of Renal Inflammation in a Murine Model of Lupus Nephritis

This protocol uses [18F]FDG-PET/CT to measure glucose metabolism as a marker of inflammation in the kidneys of a lupus-prone mouse model.

Materials:

- Lupus-prone mice (e.g., NZB/W F1)
- Cevidoplenib
- Vehicle control
- [18F]FDG (radiotracer)
- PET/CT scanner

Protocol:

- Animal Model and Treatment:
 - Use aged lupus-prone mice with established nephritis.
 - Treat mice with vehicle or **Cevidoplenib** for a specified duration (e.g., 4-8 weeks).
- PET/CT Imaging:

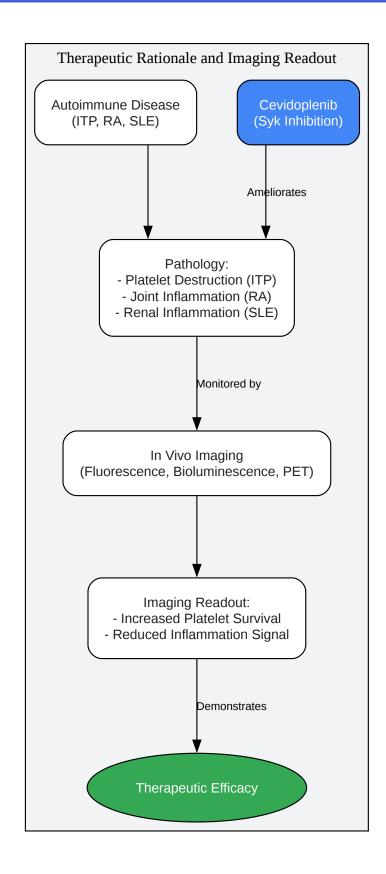


- Fast mice for 4-6 hours before imaging.
- Administer [18F]FDG (e.g., 10 MBq) via tail vein injection.
- Allow for a 60-minute uptake period.
- Anesthetize mice and perform a whole-body CT scan for anatomical reference, followed by a PET scan.
- Data Analysis:
 - Co-register PET and CT images.
 - Draw regions of interest (ROIs) around the kidneys.
 - Calculate the Standardized Uptake Value (SUV) of [18F]FDG in the kidneys. A lower SUV
 in the Cevidoplenib-treated group suggests reduced renal inflammation.

Logical Relationships and Therapeutic Rationale

The application of in vivo imaging in conjunction with **Cevidoplenib** therapy allows for a non-invasive, longitudinal assessment of treatment efficacy. This approach provides a deeper understanding of the drug's impact on the underlying pathophysiology of autoimmune diseases.





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Caption: Logical relationship of **Cevidoplenib** therapy and imaging.



Conclusion

In vivo imaging provides powerful, non-invasive tools to visualize and quantify the therapeutic effects of **Cevidoplenib** in preclinical models of autoimmune disease. The protocols outlined in this document offer a framework for assessing the impact of Syk inhibition on disease progression, thereby facilitating the development and optimization of this promising therapeutic agent.

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